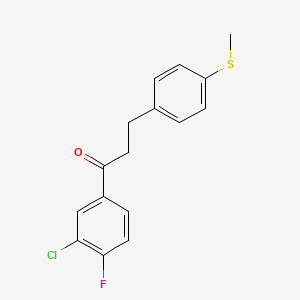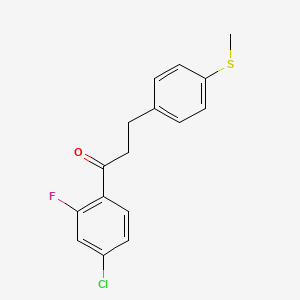
2-氯-4-哌啶苯甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-piperidinobenzenecarbohydrazide (CPBC) is a biochemical used for proteomics research . It is a white crystalline powder that belongs to the hydrazides class of compounds. The molecular formula of CPBC is C12H16ClN3O, and it has a molecular weight of 253.73 .
Molecular Structure Analysis
The molecular structure of CPBC is defined by its molecular formula, C12H16ClN3O . Unfortunately, the available resources do not provide a detailed analysis of its molecular structure.Chemical Reactions Analysis
CPBC is used as an intermediate in the synthesis of various organic and medicinal compounds. The specific chemical reactions involving CPBC are not detailed in the available resources.Physical And Chemical Properties Analysis
CPBC is a white crystalline powder. Its molecular formula is C12H16ClN3O, and it has a molecular weight of 253.73 . Additional physical and chemical properties are not detailed in the available resources.科学研究应用
Proteomics Research
2-Chloro-4-piperidinobenzenecarbohydrazide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound serves as a biochemical tool for probing protein interactions and stability, aiding in the understanding of cellular processes at the molecular level.
Biotechnology
In biotechnology, this chemical is employed in the development of new techniques for genetic engineering and molecular biology . It may be used as a building block for synthesizing novel compounds that can interact with DNA or RNA, facilitating advancements in gene therapy and diagnostics.
Pharmacology
Pharmacological studies leverage 2-Chloro-4-piperidinobenzenecarbohydrazide for the synthesis of potential therapeutic agents . It’s particularly valuable in the design of small molecule drugs that target specific proteins implicated in disease pathways.
Biochemistry
Biochemists use this compound in enzymatic studies and metabolic pathway analysis . It can act as an inhibitor or activator for certain enzymes, helping to elucidate their roles in metabolism and energy production within cells.
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-4-piperidinobenzenecarbohydrazide is a precursor for the synthesis of complex molecules with potential medicinal properties . It’s instrumental in creating new compounds that could lead to the development of new drugs.
Analytical Chemistry
Analytical chemists may use this compound as a standard or reagent in chromatography and spectrometry to identify and quantify other substances . Its well-defined structure and properties make it suitable for calibration and method development.
Organic Chemistry
Organic chemists might explore the reactivity of 2-Chloro-4-piperidinobenzenecarbohydrazide to develop new synthetic methodologies . It could be used in various organic reactions, such as nucleophilic substitutions or coupling reactions, to construct more complex organic frameworks.
Chemical Education
Lastly, this compound can be used in chemical education as an example to teach various concepts in organic chemistry and chemical synthesis . Its structure and applications provide a practical context for learning about functional groups and molecular interactions.
作用机制
Target of Action
The primary targets of 2-Chloro-4-piperidinobenzenecarbohydrazide are currently unknown. This compound is a biochemical used in proteomics research
Mode of Action
It’s known that compounds with similar structures can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with a positively charged part of another molecule, leading to a variety of possible changes.
Biochemical Pathways
For example, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacteria .
Result of Action
The molecular and cellular effects of 2-Chloro-4-piperidinobenzenecarbohydrazide’s action are currently unknown. As a biochemical used in proteomics research , it may be involved in protein interactions or modifications, but specific effects would depend on the context of the experiment.
属性
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFNRLGTCJUJFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-piperidinobenzenecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














